2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C5H2Cl2F3N3 |
|---|---|
Molecular Weight |
231.99 g/mol |
IUPAC Name |
2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2Cl2F3N3/c6-2-1(5(8,9)10)3(11)13-4(7)12-2/h(H2,11,12,13) |
InChI Key |
QUQNRUPFRZRWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Trifluoromethylation of Uracil Derivatives and Subsequent Chlorination
One of the most documented routes involves a two-step process starting from uracil:
Step 1: Trifluoromethylation of Uracil to 5-Trifluoromethyluracil (5-TFU)
Uracil is reacted with sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide such as tert-butyl hydroperoxide in water, often in the presence of a transition metal catalyst like iron sulfate. The reaction temperature is maintained between 40–100 °C to optimize yield. This step introduces the trifluoromethyl group at the 5-position of the uracil ring.
Step 2: Chlorination of 5-TFU to 2,4-Dichloro-5-trifluoromethylpyrimidine (5-TFP)
The intermediate 5-TFU is then chlorinated using phosphoryl chloride (POCl₃) in the presence of phosphoric acid and diisopropylethylamine. The reaction is typically conducted at 110–120 °C, converting the 2- and 4-positions to chloro substituents, yielding 5-TFP. The process includes careful workup involving solvent extraction, acid-base washing, and distillation to isolate the product with high purity and yield (~73%).
Step 3: Amination at the 4-Position
The final amination step to obtain 2,6-dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves nucleophilic substitution at the 4-chloro position by ammonia or an amine source under controlled conditions, often in an alcoholic solvent with heating. This step replaces the chlorine atom at position 4 with an amino group, completing the target molecule.
| Step | Reactants/Conditions | Key Reagents | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Uracil + CF₃SO₂Na + tert-butyl hydroperoxide + FeSO₄ | Sodium trifluoromethanesulfinate, organic peroxide, iron sulfate | 40–100 °C | Not specified | Trifluoromethylation in aqueous medium |
| 2 | 5-TFU + POCl₃ + H₃PO₄ + DIPEA | Phosphoryl chloride, phosphoric acid, diisopropylethylamine | 110–120 °C | ~73 | Chlorination to dichloropyrimidine |
| 3 | 5-TFP + NH₃ or amine | Ammonia or amine source | Reflux in alcohol | Variable | Amination at 4-position |
This method is favored for its sustainability, avoidance of toxic gaseous reagents like trifluoromethyl iodide, and relatively mild conditions.
Alternative Routes Involving Diethyl Malonate and Nitration
Another approach starts from diethyl malonate, which undergoes nitration with nitrosonitric acid under controlled low temperatures (0–15 °C), followed by a series of steps including cyclization, substitution, and reduction to introduce the pyrimidine ring and desired substituents:
- Initial nitration of diethyl malonate produces an intermediate compound.
- Reaction with sodium ethylate and thiocarbamide forms a thiourea derivative.
- Alkylation with halogenated butane introduces the propylthio group.
- Chlorination with phosphorus oxychloride and N,N-dimethylaniline converts hydroxy groups to chlorides.
- Final catalytic hydrogenation reduces azo compounds to yield the amino-substituted pyrimidine derivative.
This method is characterized by high nitration yield (~94%), fewer byproducts, and improved synthetic efficiency. However, it is more complex and involves multiple steps with careful control of reaction conditions, making it less attractive for large-scale synthesis of trifluoromethyl-substituted analogs but informative for related aminopyrimidines.
Notes on Reagent Selection and Environmental Considerations
- The use of sodium trifluoromethanesulfinate as a trifluoromethylation reagent is preferred over gaseous trifluoromethyl iodide due to safety, cost, and environmental reasons.
- Phosphoryl chloride is the chlorinating agent of choice for converting hydroxy or amino precursors into chloropyrimidines.
- Organic solvents such as ethyl acetate and methyl tertiary butyl ether are employed in extraction and purification steps to minimize environmental impact.
- Reaction temperatures and times are optimized to balance yield and minimize side reactions.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Trifluoromethylation of Uracil + Chlorination + Amination | Uracil | Trifluoromethylation with CF₃SO₂Na + POCl₃ chlorination + amination | Environmentally benign, avoids toxic gases, good yields | Requires multiple steps, careful temperature control |
| Nitration of Diethyl Malonate + Cyclization + Chlorination + Reduction | Diethyl malonate | Nitration + thiocarbamide reaction + alkylation + chlorination + catalytic hydrogenation | High nitration yield, fewer byproducts | Complex, multi-step, less direct for trifluoromethyl derivatives |
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily diffuse into cells and exert its effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
2,6-Dichloro-5-(trifluoromethyl)pyrimidin-4-amine, with the chemical formula C7H4Cl2F3N3 and CAS number 3932-97-6, is a pyrimidine derivative notable for its unique structural features that enhance its reactivity and potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly significant as it often contributes to increased lipophilicity and metabolic stability in drug development. This article explores the biological activities of this compound, including its antimicrobial and anticancer properties, and highlights relevant research findings.
The compound is characterized by:
- Two chlorine atoms at positions 2 and 6.
- A trifluoromethyl group at position 5.
- An amino group at position 4.
These features contribute to its reactivity and biological activity, particularly through nucleophilic substitution reactions where the chlorine atoms can be replaced by various nucleophiles.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains and fungi. The presence of the trifluoromethyl group enhances its biological activity due to its influence on the electronic properties of the molecule, which may facilitate interactions with microbial targets.
Anticancer Activity
The compound has demonstrated promising anticancer properties in several studies. Notably, it has been shown to:
- Inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 of approximately 0.126 μM, indicating potent activity against cancer cells while exhibiting significantly lower toxicity towards non-cancerous cell lines like MCF10A .
- Induce apoptosis and arrest the cell cycle at the G2/M phase in specific cancer models, suggesting mechanisms that could be exploited for therapeutic purposes .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. For instance:
- It has been noted to interact with matrix metalloproteinases (MMPs), which are involved in tumor metastasis.
- The compound may function as a competitive ATP inhibitor and an allosteric inhibitor of specific kinases involved in cancer progression .
Case Studies
- In Vivo Studies : In animal models, treatment with similar pyrimidine derivatives showed significant inhibition of tumor growth and metastasis in xenograft models, demonstrating the potential for clinical applications .
- Comparative Analysis : A study comparing various pyrimidine derivatives highlighted that those with a trifluoromethyl group exhibited enhanced biological activities compared to their non-trifluorinated counterparts.
Data Table: Comparison of Biological Activity
| Compound Name | Biological Activity | IC50 (μM) | Target |
|---|---|---|---|
| This compound | Anticancer | 0.126 | MDA-MB-231 |
| Related Pyrimidine Derivative | Antimicrobial | - | Various Bacterial Strains |
| Another Trifluorinated Compound | Anticancer | - | MMP Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
